N-cyclopropyl-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide
Overview
Description
N-cyclopropyl-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide is a compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-cyclopropyl-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions. The specific synthetic route and reaction conditions for this compound can vary, but the general approach involves the construction of the pyrrolidine ring followed by functionalization to introduce the cyclopropyl and propoxyphenyl groups .
Chemical Reactions Analysis
N-cyclopropyl-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrrolidine derivatives are known for their potential therapeutic effects, including anti-inflammatory and anticancer activities . Additionally, this compound can be used in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, leading to changes in their activity. The exact molecular pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
N-cyclopropyl-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and applications. The unique combination of the cyclopropyl and propoxyphenyl groups in this compound distinguishes it from other similar compounds and contributes to its specific properties .
Properties
IUPAC Name |
N-cyclopropyl-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-9-22-15-7-5-14(6-8-15)19-11-12(10-16(19)20)17(21)18-13-3-4-13/h5-8,12-13H,2-4,9-11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJDBWXNKJCXBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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